1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide

Catalog No.
S2646655
CAS No.
2034258-35-8
M.F
C23H26FNO3
M. Wt
383.463
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-ph...

CAS Number

2034258-35-8

Product Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide

Molecular Formula

C23H26FNO3

Molecular Weight

383.463

InChI

InChI=1S/C23H26FNO3/c24-20-8-6-17(7-9-20)22(12-13-22)21(26)25-16-23(27,18-4-2-1-3-5-18)19-10-14-28-15-11-19/h1-9,19,27H,10-16H2,(H,25,26)

InChI Key

MMUNQVGZJZOOGC-UHFFFAOYSA-N

SMILES

C1COCCC1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O

solubility

not available

1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropane ring, a fluorophenyl group, and a hydroxy-substituted oxane moiety. This compound is notable for its potential biological activities owing to the presence of multiple functional groups that may interact with various biological targets. Its molecular formula is C19H22FNO3C_{19}H_{22}FNO_3, indicating a composition that supports diverse chemical reactivity and biological interactions.

  • Potential for skin or eye irritation
  • Unknown toxicity profile, requiring caution when handling
Typical for amides and alcohols, including:

  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.
  • Nucleophilic substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Reductive reactions: The carbonyl group in the amide can be reduced to form an amine.

These reactions highlight the compound's potential for further synthetic modifications and applications in medicinal chemistry .

The biological activity of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide has been explored in various studies. It exhibits potential as:

  • Anti-inflammatory agent: Due to its structural features, it may interact with pathways involved in inflammation.
  • Antitumor activity: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective effects: The compound's ability to modulate neurotransmitter systems could be beneficial for neurodegenerative diseases.

Further research is required to elucidate its specific mechanisms of action and therapeutic potential .

The synthesis of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclopropane ring.
  • Functional Group Modifications: Subsequent modifications involving hydroxylation and fluorination can be introduced through standard organic reactions.
  • Multi-step Synthesis: A combination of condensation reactions followed by selective reductions and substitutions may yield the desired compound.

These synthetic routes emphasize the versatility and complexity involved in producing this compound .

The applications of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide extend into various fields:

  • Pharmaceutical Development: Its potential as an anti-inflammatory or neuroprotective agent makes it a candidate for drug development.
  • Material Science: The unique properties of this compound may lend themselves to applications in polymer science or as additives in composite materials.
  • Biochemical Research: It may serve as a tool compound in studying biological pathways related to inflammation and neuroprotection .

Interaction studies involving 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide are crucial for understanding its biological effects:

  • Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models can help assess the therapeutic efficacy and safety profile of the compound.

These studies are essential for advancing this compound towards clinical applications .

Several compounds share structural similarities with 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideContains cyclopropane and fluorophenyl groupsPotential anti-cancer properties
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamideSimilar core structure with pyrazole substitutionAnti-inflammatory activity
N-(4-Fluorophenyl)-N-(1-methylpiperidin-4-yl)benzamideDifferent nitrogen-containing ring but shares fluorophenyl moietyNeuroprotective effects

These comparisons illustrate the uniqueness of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide, particularly its specific combination of functional groups that may confer distinct biological activities not fully replicated by similar compounds .

XLogP3

2.8

Dates

Last modified: 08-16-2023

Explore Compound Types